Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate
Overview
Description
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes pyridinyl and pyrimidinyl groups, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate typically involves the reaction of 2-pyridinyl and 2-pyrimidinyl derivatives with phenoxypropanoate under controlled conditions. One common method involves the use of dichloromethane as a solvent and sodium carbonate as a base. The reaction is carried out at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy}propanoate: Known for its use as a herbicide.
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate: Similar structure but different functional groups.
Uniqueness
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate is unique due to its dual pyridinyl and pyrimidinyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13(19(23)24-2)25-15-8-6-14(7-9-15)18-21-12-10-17(22-18)16-5-3-4-11-20-16/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPQLPZSOFKCDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331295 | |
Record name | methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666157 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477862-14-9 | |
Record name | methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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